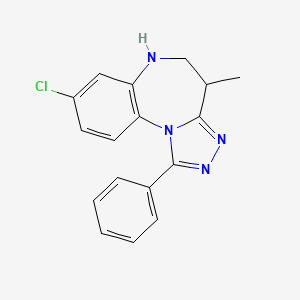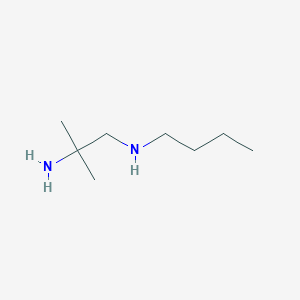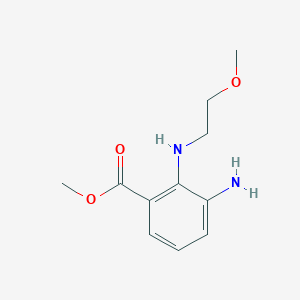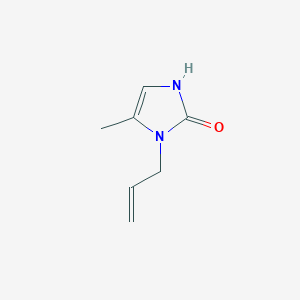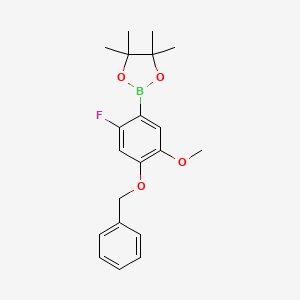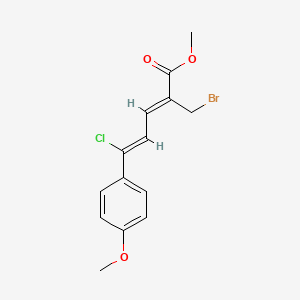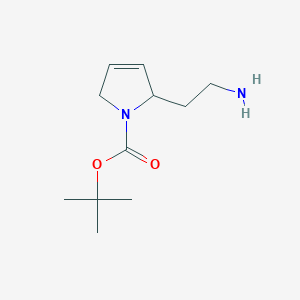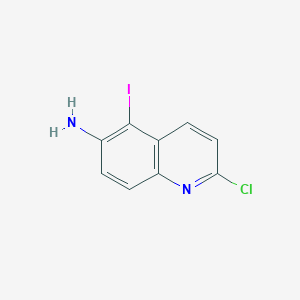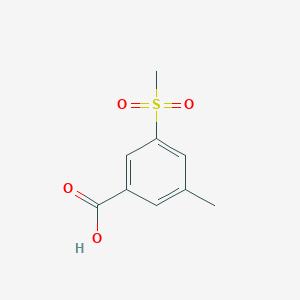
3-Methyl-5-(methylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 3-position and a methylsulfonyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfonyl)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.
Sulfonation: 3-aminotoluene undergoes sulfonation with methylsulfonyl chloride in the presence of a base to yield 3-methyl-5-(methylsulfonyl)aniline.
Oxidation: Finally, the amino group is oxidized to a carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: this compound can be converted to 3-carboxy-5-(methylsulfonyl)benzoic acid.
Reduction: The reduction of the sulfonyl group can yield 3-methyl-5-(methylthio)benzoic acid.
Substitution: Various substituted benzoic acids can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-5-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylbenzoic acid: Lacks the methyl group, which can affect its physical and chemical properties.
3-Methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Methyl-5-(methylsulfonyl)benzoic acid is unique due to the presence of both a methyl and a methylsulfonyl group on the benzene ring. This combination of substituents imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H10O4S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
3-methyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O4S/c1-6-3-7(9(10)11)5-8(4-6)14(2,12)13/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
CBYSRUGHZFEYKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


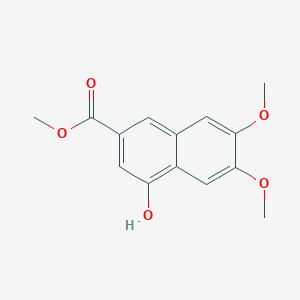
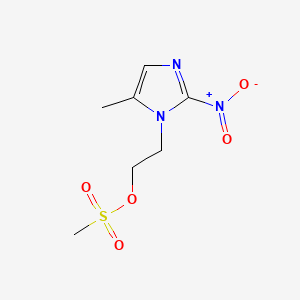
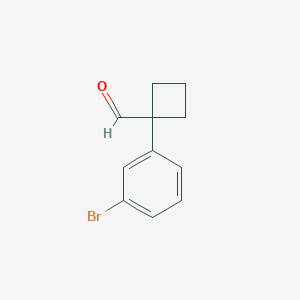
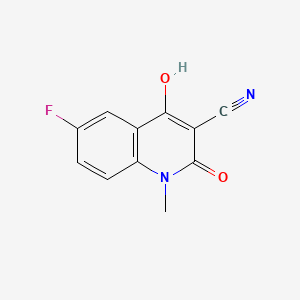
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
